molecular formula C8H14IN3O2 B7855799 3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide

3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide

Cat. No.: B7855799
M. Wt: 311.12 g/mol
InChI Key: LYVZLZNKXNWZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide is a chemical compound that features a pyrazole ring, a common structural motif in many pharmaceuticals and agrochemicals

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-pyrazole and ethylamine as the primary starting materials.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under mild conditions, often at room temperature, and may require the use of catalysts or specific solvents to drive the reaction to completion.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

  • Scaling Up: The process is scaled up to produce larger quantities, with careful monitoring of reaction parameters to maintain product quality.

Types of Reactions:

  • Reduction: Reduction reactions can be used to modify the compound, typically resulting in the addition of hydrogen atoms.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups, such as halides, esters, and amides.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. Biology: Medicine: The compound may be explored for its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities. Industry: It can be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The exact mechanism by which 3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide exerts its effects depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to a cascade of biochemical events. The molecular pathways involved can vary widely, but often include modulation of signaling pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole-based compounds with similar structures and functionalities.

  • Amino Acid Derivatives: Compounds that also contain amino acid moieties.

  • Hydroiodide Salts: Other hydroiodide salts used in various chemical and pharmaceutical applications.

Uniqueness: The uniqueness of 3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(2-pyrazol-1-ylethylamino)propanoic acid;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.HI/c12-8(13)2-4-9-5-7-11-6-1-3-10-11;/h1,3,6,9H,2,4-5,7H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVZLZNKXNWZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCNCCC(=O)O.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.